N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
Description
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Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2S/c1-2-21-15-9-17-26-28(21)30-29(34-26)31(20-24-16-10-18-33-24)27(32)19-25(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-9,11-15,17,24-25H,2,10,16,18-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRPGSHSLOLQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been found to exhibit diverse biological activities. .
Mode of Action
Benzothiazole derivatives have been known to interact with various biological targets, leading to a range of effects.
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies highlighting its efficacy in various biological contexts.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety, which is known for its biological activity.
- A tetrahydrofuran group, contributing to its pharmacokinetic properties.
- A propanamide backbone, which is essential for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Modulation : It might interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Properties : The thiazole and diphenyl groups may confer antioxidant capabilities, protecting cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies showed that related compounds inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- In vivo models demonstrated tumor growth inhibition in xenograft models.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of similar compounds:
- Compounds with benzo[d]thiazole structures have shown to reduce pro-inflammatory cytokines in cultured macrophages.
- Animal models indicated a decrease in inflammation markers upon treatment with these compounds.
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of this compound:
- Studies have reported effective inhibition of bacterial growth against strains like Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related compound on breast cancer cells. The results revealed:
- A dose-dependent reduction in cell viability (IC50 = 12 µM).
- Induction of apoptosis was confirmed via flow cytometry and caspase activity assays.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in:
- A significant reduction in paw edema (p < 0.01).
- Decreased levels of TNF-alpha and IL-6 in serum samples.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
